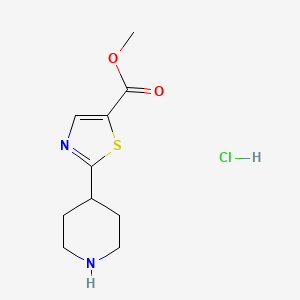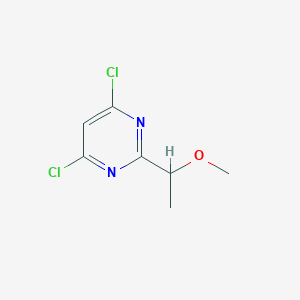
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O. It has a molecular weight of 207.06 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine, often involves reactions with organolithium reagents . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is 1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine are diverse. For instance, it can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones to form structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a powder in physical form .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidines have been identified for their anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A comprehensive review on pyrimidine derivatives highlights their potent anti-inflammatory properties and suggests several research directions for developing new pyrimidines as anti-inflammatory agents, providing a basis for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Anticancer Properties
The anticancer potential of pyrimidines is extensively reported, with many studies and patents focusing on their ability to interact with various enzymes, receptors, and targets, leading to cell killing effects through different mechanisms. The structure of potent compounds, their IC50 values, and the enzymes or receptors involved in anticancer evaluation are well documented, highlighting the importance of pyrimidine scaffolds in cancer research (Kaur et al., 2014).
Anti-Alzheimer's Research
Research on pyrimidine derivatives as anti-Alzheimer's agents focuses on their structural activity relationships (SARs) and pharmacological advancements. The non-toxic and synthesizable nature of pyrimidines, coupled with their efficacy in neurological disorders, underscores their potential in anti-Alzheimer's drug development (Das et al., 2021).
Versatility in Medicinal Chemistry
Pyrimidine analogs are known for their broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. Their versatility as a scaffold for drug discovery is emphasized through the synthesis and biological activities of potential pyrimidine analogs. This comprehensive insight into clinically approved pyrimidine-containing drugs and recent reports on their activities highlights the significance of pyrimidines in the discovery of new drugs (JeelanBasha et al., 2021).
Central Nervous System (CNS) Agents
The pharmacological activities of pyrimidines related to the central nervous system, such as anticonvulsant and antidepressant effects, demonstrate the utility of pyrimidines as synthons for various biologically active compounds. The development of new pyrimidine derivatives with varied biological activities is an area of continued interest, indicating the potential for new drug development in CNS-related disorders (Kumar et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is not mentioned in the search results, pyrimidine-based compounds are generally known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .
Safety and Hazards
The safety information for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
4,6-dichloro-2-(1-methoxyethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSPDFQDUUWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B2544786.png)
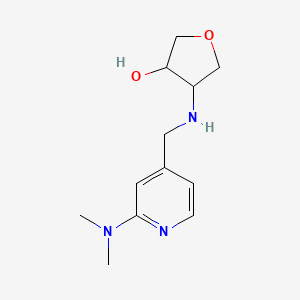
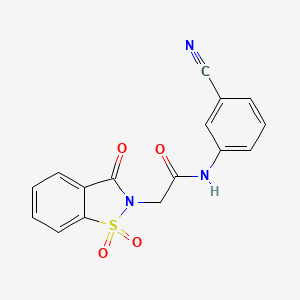
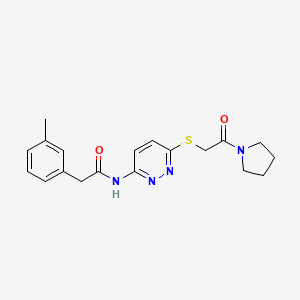



![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)
![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)

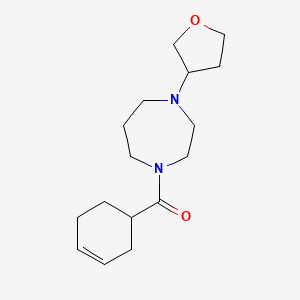
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)
